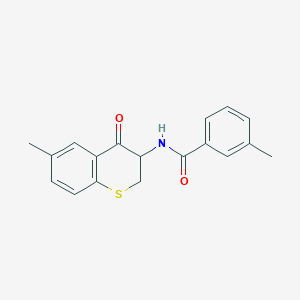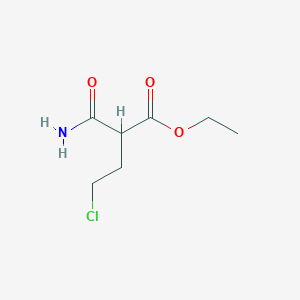
Ilexhainanoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ilexhainanoside D is a triterpenoid saponin found in the leaves of Ilex hainanensis Merr., a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic effects, particularly in treating non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders .
Aplicaciones Científicas De Investigación
Ilexhainanoside D has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its role in modulating biological pathways related to inflammation and metabolism.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders like NAFLD and cardiovascular diseases.
Industry: Utilized in the development of herbal supplements and pharmaceuticals.
Mecanismo De Acción
Target of Action
Ilexhainanoside D is a triterpenoid saponin extracted from Ilex hainanensis Merr . It is one of the main bioactive pharmaceutical ingredients with great potential to treat non-alcoholic fatty liver disease (NAFLD) .
Mode of Action
It is known that it has a significant effect on reducing inflammation and improving the intestinal barrier function .
Biochemical Pathways
It has been observed that this compound can reduce the ratio of firmicutes/bacteroidetes, reduce the relative abundance of desulfovibrio, and increase the relative abundance of akkermansia . These changes in gut microbiota profiles can lead to improved intestinal barrier function and reduced inflammation .
Pharmacokinetics
The pharmacokinetics of this compound were investigated in a study . The study found that the pharmacokinetic behaviors could be changed in NAFLD mice compared with control mice. The area under the plasma drug concentration–time curve and maximum plasma concentrations of this compound were greatly decreased in the NAFLD mice. The main residence time of its major metabolites were greatly increased in the nafld mice .
Result of Action
The result of this compound’s action is a significant reduction in the severity of NAFLD induced by a high-fat diet in a dose-dependent manner . It improves the intestinal barrier function, reduces the entry of lipopolysaccharide (LPS) into the circulation, and decreases the hepatic gene expression levels of proinflammatory cytokines .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For example, in a high-fat diet-induced NAFLD mouse model, this compound was able to significantly reduce the severity of NAFLD . This suggests that the efficacy of this compound may be influenced by dietary factors.
Análisis Bioquímico
Cellular Effects
Ilexhainanoside D has been found to have a hepatoprotective effect against NAFLD . It reduces liver inflammation and improves intestinal barrier function in mice with high-fat diet-induced NAFLD
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ilexhainanoside D typically involves extraction from the leaves of Ilex hainanensis Merr. The extraction process includes:
Solvent Extraction: Using solvents like methanol or ethanol to extract the saponins from the plant material.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ilexhainanoside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Comparación Con Compuestos Similares
Ilexhainanoside D is often compared with other triterpenoid saponins such as:
Ilexsaponin A1: Another major saponin from Ilex hainanensis Merr. with similar anti-inflammatory and metabolic effects.
Ilexgenin A: A related compound with distinct pharmacokinetic properties and therapeutic potential.
Ursolic Acid: A triterpenoid with well-documented anti-inflammatory and anticancer properties.
Uniqueness: this compound stands out due to its specific combination of anti-inflammatory and metabolic regulatory effects, making it a promising candidate for treating metabolic disorders .
Propiedades
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aR,12S,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19-,20-,21-,22+,23-,24-,25+,26-,27+,28+,32-,33-,34-,35-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPWSCNXVCOCA-YFIGHCCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)


![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)






![methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate](/img/structure/B2384677.png)


![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)
